molecular formula C20H29NO4S B2719846 N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide CAS No. 445473-45-0

N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2719846
CAS No.: 445473-45-0
M. Wt: 379.52
InChI Key: BLQOEFPXJKJNQJ-UHFFFAOYSA-N
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Description

N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that features a unique adamantane structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with an appropriate sulfonamide precursor. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and antibacterial properties.

    Industry: Utilized in the development of advanced materials due to its stable adamantane core.

Mechanism of Action

The mechanism of action of N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into enzyme active sites or receptor binding pockets. This interaction can inhibit the activity of enzymes or block receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Adamantyloxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide
  • N-[2-(1-Adamantyloxy)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

Uniqueness

N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the adamantane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-14-3-4-18(24-2)19(7-14)26(22,23)21-5-6-25-20-11-15-8-16(12-20)10-17(9-15)13-20/h3-4,7,15-17,21H,5-6,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQOEFPXJKJNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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